molecular formula C7H8N2O3 B2800050 4-Methoxy-2-methylpyrimidine-5-carboxylic acid CAS No. 72411-88-2

4-Methoxy-2-methylpyrimidine-5-carboxylic acid

Cat. No.: B2800050
CAS No.: 72411-88-2
M. Wt: 168.152
InChI Key: BZKLIDDLMRGFMZ-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . This compound is characterized by a pyrimidine ring substituted with a methoxy group at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 5-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-methylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-methoxypyrimidine with a suitable carboxylating agent under acidic or basic conditions to introduce the carboxylic acid group at the 5-position . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide to facilitate the cyclization and carboxylation processes.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization, distillation, and chromatography is also common to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction can produce pyrimidine-5-alcohols or aldehydes. Substitution reactions can result in a wide range of functionalized pyrimidine compounds .

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. For example, it may inhibit the activity of enzymes involved in nucleotide synthesis or DNA replication, thereby exerting its biological effects . The exact pathways and targets vary based on the specific application and modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-methylpyrimidine-5-carboxylic acid is unique due to the presence of both methoxy and methyl groups, which confer specific steric and electronic effects. These effects influence its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .

Biological Activity

4-Methoxy-2-methylpyrimidine-5-carboxylic acid (MMCA) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by a pyrimidine ring with a methoxy group at the 4-position and a carboxylic acid at the 5-position. Its molecular formula is C8H9N2O3C_8H_9N_2O_3, and it has been noted for its ability to participate in various chemical reactions, making it a valuable building block in organic synthesis.

The biological activity of MMCA primarily arises from its interaction with specific enzymes and receptors. Research indicates that it can act as both an inhibitor and activator of certain enzymatic pathways:

  • Enzyme Inhibition : MMCA has been shown to inhibit enzymes involved in nucleotide synthesis and DNA replication, which may contribute to its anticancer properties.
  • Antimicrobial Activity : Preliminary studies suggest that MMCA exhibits antimicrobial properties, potentially making it useful in treating infections.

Structure-Activity Relationship (SAR)

Understanding the SAR of MMCA is crucial for optimizing its biological activity. Research has identified several key modifications that enhance its potency:

Compound Modification Effect on Activity
MMCABase StructureInitial activity observed
4-Methoxy-2-methylpyrimidine-5-carbonitrileIntroduction of cyano groupIncreased potency against specific targets
4-Methoxy-2-methylpyrimidine-5-aminesAmino substitutionEnhanced interaction with target enzymes

Studies have indicated that modifications at the 2 and 5 positions of the pyrimidine ring can significantly affect the compound's inhibitory effects on various biological targets .

Case Studies

  • Anticancer Properties : A study investigated the effects of MMCA on breast cancer cell lines, revealing that it inhibited cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
  • Antimicrobial Activity : Another research effort focused on evaluating MMCA's efficacy against bacterial strains. The compound exhibited notable antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.

Recent Research Findings

Recent studies have further elucidated the biological mechanisms associated with MMCA:

  • Inhibition of NAPE-PLD : Research has highlighted MMCA's role as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is implicated in lipid metabolism and signaling pathways associated with cancer progression .
  • Pharmacokinetic Properties : Investigations into the pharmacokinetics of MMCA have shown promising results regarding its bioavailability and metabolic stability, making it a candidate for further development in drug formulation .

Properties

IUPAC Name

4-methoxy-2-methylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-8-3-5(7(10)11)6(9-4)12-2/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKLIDDLMRGFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72411-88-2
Record name 4-methoxy-2-methylpyrimidine-5-carboxylic acid
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